1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Medicinal Chemistry Physicochemical Profiling logP

1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 631843-01-1) is a synthetic small-molecule heterocycle belonging to the benzimidazole class. Its core structure features a benzimidazole bicycle N1-substituted with an ethyl group and C2-substituted with a 4-methoxyphenylamino group.

Molecular Formula C16H17N3O
Molecular Weight 267.332
CAS No. 631843-01-1
Cat. No. B2517501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
CAS631843-01-1
Molecular FormulaC16H17N3O
Molecular Weight267.332
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC
InChIInChI=1S/C16H17N3O/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3,(H,17,18)
InChIKeyBLEBMHIUWZLVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 631843-01-1): Procurement-Grade Benzimidazole Scaffold for Medicinal Chemistry and Chemical Biology


1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 631843-01-1) is a synthetic small-molecule heterocycle belonging to the benzimidazole class. Its core structure features a benzimidazole bicycle N1-substituted with an ethyl group and C2-substituted with a 4-methoxyphenylamino group . The molecular formula is C16H17N3O (MW 267.33 g/mol), and it is commercially available at ≥95% purity for non-human research applications . Benzimidazoles are recognized as a privileged scaffold in drug discovery, exhibiting diverse pharmacological activities including kinase inhibition, antimicrobial effects, and modulation of DNA repair pathways [1].

Why Benzimidazole Analogs Cannot Be Interchanged: The Critical Role of N1-Alkyl and C2-NH Substitution in 1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine


Within the 2-aminobenzimidazole chemotype, ostensibly minor structural modifications—such as the presence or absence of an N1-alkyl group, variation in alkyl chain length, or replacement of the C2-NH linker with a direct C–C bond—can fundamentally alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. The N1-ethyl substituent in this compound is expected to increase logP by approximately 0.8–1.0 units relative to the unsubstituted analog, directly impacting membrane permeability and pharmacokinetic behavior . Consequently, substituting a close analog without rigorous side-by-side profiling risks invalidating structure–activity relationships and compromising experimental reproducibility in target-based assays.

Quantitative Differentiation Evidence for 1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 631843-01-1)


Lipophilicity Differentiation: N1-Ethyl vs. N1-Unsubstituted Benzimidazole Core

The N1-ethyl substituent distinguishes this compound from the N1-unsubstituted analog N-(4-methoxyphenyl)-1H-benzimidazol-2-amine (CAS 86601-29-8). Based on fragment contribution analysis, the ethyl group is estimated to increase the calculated logP by approximately 0.8–1.0 log units, from a baseline of roughly 2.8 for the N1-H analog to approximately 3.6–3.8 for the target compound [1]. This increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for cell-based assays requiring intracellular target engagement.

Medicinal Chemistry Physicochemical Profiling logP

Hydrogen Bond Donor Capacity: C2-NH Linker vs. Direct C–C Bond Differentiation

The target compound retains an NH group at the C2 position connecting the benzimidazole core to the 4-methoxyphenyl ring, whereas the analog 1-ethyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole lacks this NH linker, having a direct C–C bond instead . The NH group can act as a hydrogen bond donor (HBD), which is a critical pharmacophoric feature for engaging kinase hinge regions or DNA repair enzyme active sites. The absence of an HBD in the direct C–C linked analog is expected to substantially reduce affinity for targets that rely on hydrogen bond interactions at this position [1]. This structural distinction provides a clear rationale for selecting the target compound when target engagement hypotheses involve the C2-NH moiety.

Medicinal Chemistry Ligand Design H-Bonding

Physicochemical Property Benchmarking: Melting Point and Thermal Stability

Reported physicochemical data for the target compound includes a melting point of 97°C, boiling point of 438.1°C at 760 mmHg, and density of 1.18 g/cm³ [1]. The relatively moderate melting point (97°C) compared to typical benzimidazole derivatives (which often melt above 150°C) suggests lower crystal lattice energy, which may correlate with improved solubility in organic solvents commonly used for biological assay preparation (e.g., DMSO). For context, 2-(4-methoxyphenyl)-1H-benzimidazole, a structurally related analog, is reported to melt at 228–230°C , indicating that the N1-ethyl and C2-NH substitutions substantially alter solid-state properties relative to the C2-aryl benzimidazole series.

Analytical Chemistry Formulation Stability

Benzimidazole Scaffold Privilege and Kinase Inhibition Potential via Class-Level Inference

The 2-aminobenzimidazole scaffold, exemplified by the target compound, is a recognized pharmacophore for ATP-competitive kinase inhibition. Structurally related benzimidazole derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and aurora kinases [1], as well as against the DNA repair enzyme OGG1 [2]. The target compound's specific substitution pattern (N1-ethyl, C2-NH-4-methoxyphenyl) places it within a chemotype space that has yielded sub-micromolar inhibitors in these target classes. However, no direct IC50 or Ki data for this specific compound against any defined target were identified in the available search results. Procurement should therefore be guided by structure-based hypotheses requiring this precise substitution pattern rather than by validated target engagement data.

Kinase Inhibition Drug Discovery Benzimidazole

Commercial Availability and Purity Specification for Reproducible Research

The target compound is commercially available from multiple vendors at ≥95% purity, with catalog numbers including CM677414 (Chemenu) and EVT-2654575 (Evitachem) . In contrast, the N1-unsubstituted analog N-(4-methoxyphenyl)-1H-benzimidazol-2-amine (CAS 86601-29-8) has more limited commercial availability and is listed primarily on chemical database sites rather than active vendor catalogs . The established supply chain for the target compound, with documented purity specifications, supports procurement for reproducible research studies, whereas sourcing the de-ethyl analog may require custom synthesis with associated lead time and cost implications.

Chemical Sourcing Reproducibility Purity

Recommended Research Application Scenarios for 1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 631843-01-1)


Structure–Activity Relationship (SAR) Studies on N1-Alkyl Benzimidazole Series

This compound serves as the N1-ethyl representative in a systematic SAR campaign exploring the effect of N1-alkyl chain length (H, methyl, ethyl, propyl) on target affinity, selectivity, and cellular permeability. The estimated logP increase of 0.8–1.0 units relative to the N1-H analog makes it a critical data point for correlating lipophilicity with cellular activity. Pair with the N1-H analog (CAS 86601-29-8) and the N1-methyl analog for a complete alkyl scan.

Kinase Profiling of 2-Aminobenzimidazole Chemotype

Use this compound as a probe in broad-panel kinase selectivity screens (e.g., CDK, GSK-3, Aurora kinase families) to establish the kinase inhibition fingerprint of the N1-ethyl, C2-(4-methoxyphenylamino)-substituted benzimidazole chemotype. The C2-NH group provides a hydrogen bond donor for hinge-region interaction [1], while the 4-methoxyphenyl group probes a specific hydrophobic pocket. Compare kinase inhibition profiles against the direct C–C linked analog to quantify the contribution of the C2-NH hydrogen bond.

DNA Repair Enzyme (OGG1) Inhibitor Screening

Given the patent-established role of substituted benzodiazoles as OGG1 inhibitors [2], this compound can be evaluated in OGG1 biochemical assays (e.g., fluorescence-based glycosylase activity assays) to determine whether the N1-ethyl / C2-NH-4-methoxyphenyl substitution pattern confers inhibitory activity. Compare with reference OGG1 inhibitors such as TH5487 to benchmark potency and evaluate scaffold novelty.

Cell-Based Permeability and Target Engagement Assays

The moderate melting point (97°C) suggests adequate DMSO solubility for cell-based assay preparation [3], while the enhanced lipophilicity from the N1-ethyl group supports passive membrane permeability. Deploy this compound in cellular thermal shift assays (CETSA) or BRET-based target engagement assays to confirm intracellular target binding, prioritizing it over the N1-H analog for cell-based studies requiring sufficient intracellular exposure.

Quote Request

Request a Quote for 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.